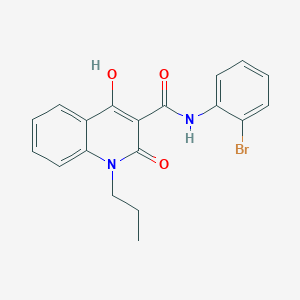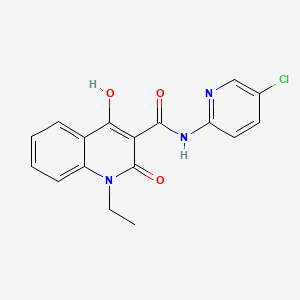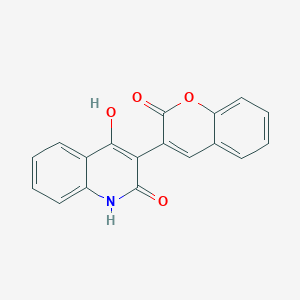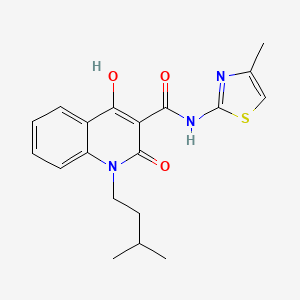![molecular formula C17H13N3O4 B5913323 N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913323.png)
N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as QNZ or EVP4593, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. QNZ belongs to the class of quinolinecarboxamides and has been extensively studied for its anti-inflammatory and anti-cancer properties. In
Wirkmechanismus
N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide blocks the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the inhibition of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to exhibit anti-inflammatory and anti-cancer effects in vitro and in vivo. In animal models of inflammation, N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and improve disease symptoms. In cancer cell lines, N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to induce apoptosis and inhibit cell proliferation. N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to have anti-viral activity against HIV-1 and HSV-1.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to exhibit anti-inflammatory and anti-cancer effects in vitro and in vivo.
However, N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide also has some limitations for lab experiments. It has low solubility in water and requires the use of organic solvents for in vitro studies. N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide also has low bioavailability and may require the use of specialized delivery systems for in vivo studies.
Zukünftige Richtungen
For the study of N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide include the development of more effective delivery systems and the exploration of its potential anti-viral activity.
Synthesemethoden
The synthesis of N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 2-aminobenzamide with ethyl acetoacetate to form 2-(aminocarbonyl)phenyl)-3-oxobutanoic acid ethyl ester. This compound is then reacted with 2-amino-4-hydroxyquinoline to produce N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to induce apoptosis in cancer cells by inhibiting the NF-κB pathway. Additionally, N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have anti-viral activity against HIV-1 and HSV-1.
Eigenschaften
IUPAC Name |
N-(2-carbamoylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c18-15(22)10-6-2-4-8-12(10)20-17(24)13-14(21)9-5-1-3-7-11(9)19-16(13)23/h1-8H,(H2,18,22)(H,20,24)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNVHINRSBGWKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC=CC=C3C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-({3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylene)bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913251.png)


![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913270.png)





![7-amino-4-hydroxy-2-oxo-9-phenyl-1,2-dihydropyrido[2',3':4,5]thieno[2,3-b]pyridine-8-carbonitrile](/img/structure/B5913304.png)
![7-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5913309.png)

![2-(benzylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5913331.png)